5-[(1E)-2-(4-Hydroxyphenyl)ethenyl]-2-(phenylmethyl)-1,3-benzenediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(1E)-2-(4-Hydroxyphenyl)ethenyl]-2-(phenylmethyl)-1,3-benzenediol is a complex organic compound known for its significant role in various scientific research fields. This compound is characterized by its unique structure, which includes a hydroxyphenyl group, an ethenyl linkage, and a phenylmethyl group attached to a benzenediol core. Its molecular formula is C21H18O3, and it is often used in biochemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1E)-2-(4-Hydroxyphenyl)ethenyl]-2-(phenylmethyl)-1,3-benzenediol typically involves several steps, starting with the preparation of the benzenediol core. This can be achieved through various organic reactions, including Friedel-Crafts alkylation and subsequent hydroxylation. The hydroxyphenyl and phenylmethyl groups are then introduced through specific substitution reactions, often using reagents like phenylmagnesium bromide and hydroxybenzaldehyde under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation and high-pressure reactions. These methods ensure higher yields and purity, making the compound suitable for extensive research and application .
Chemical Reactions Analysis
Types of Reactions
5-[(1E)-2-(4-Hydroxyphenyl)ethenyl]-2-(phenylmethyl)-1,3-benzenediol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ethenyl linkage to an ethyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the hydroxyphenyl and phenylmethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Phenylmagnesium bromide, hydroxybenzaldehyde.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as quinones, ethylated benzenediols, and substituted phenylmethyl derivatives .
Scientific Research Applications
5-[(1E)-2-(4-Hydroxyphenyl)ethenyl]-2-(phenylmethyl)-1,3-benzenediol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(1E)-2-(4-Hydroxyphenyl)ethenyl]-2-(phenylmethyl)-1,3-benzenediol involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it may interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Resveratrol: A well-known compound with a similar structure, known for its antioxidant and anti-inflammatory properties.
Quercetin: Another compound with a similar phenolic structure, widely studied for its health benefits.
Curcumin: A compound with a similar hydroxyphenyl group, known for its therapeutic potential.
Uniqueness
5-[(1E)-2-(4-Hydroxyphenyl)ethenyl]-2-(phenylmethyl)-1,3-benzenediol stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its specific structure allows for targeted interactions with various molecular targets, making it a valuable compound in research .
Properties
CAS No. |
1610531-11-7 |
---|---|
Molecular Formula |
C21H18O3 |
Molecular Weight |
318.372 |
IUPAC Name |
2-benzyl-5-[(E)-2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol |
InChI |
InChI=1S/C21H18O3/c22-18-10-8-15(9-11-18)6-7-17-13-20(23)19(21(24)14-17)12-16-4-2-1-3-5-16/h1-11,13-14,22-24H,12H2/b7-6+ |
InChI Key |
YJDRBUZHHWCCKI-VOTSOKGWSA-N |
SMILES |
C1=CC=C(C=C1)CC2=C(C=C(C=C2O)C=CC3=CC=C(C=C3)O)O |
Synonyms |
(E)-2-Benzyl-5-(4-hydroxystyryl)benzene-1,3-diol; Resveratrol Impurity B |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.